Amino-PEG3-CH2COOH Amino-PEG3-CH2COOH Amino-PEG3-CH2CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Brand Name: Vulcanchem
CAS No.: 134978-99-7
VCID: VC0518583
InChI: InChI=1S/C8H17NO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7,9H2,(H,10,11)
SMILES: C(COCCOCCOCC(=O)O)N
Molecular Formula: C8H17NO5
Molecular Weight: 207.22 g/mol

Amino-PEG3-CH2COOH

CAS No.: 134978-99-7

Cat. No.: VC0518583

Molecular Formula: C8H17NO5

Molecular Weight: 207.22 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Amino-PEG3-CH2COOH - 134978-99-7

Specification

CAS No. 134978-99-7
Molecular Formula C8H17NO5
Molecular Weight 207.22 g/mol
IUPAC Name 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetic acid
Standard InChI InChI=1S/C8H17NO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7,9H2,(H,10,11)
Standard InChI Key DGRJZSGHEKZYHP-UHFFFAOYSA-N
SMILES C(COCCOCCOCC(=O)O)N
Canonical SMILES C(COCCOCCOCC(=O)O)N
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Amino-PEG3-CH2COOH consists of a triethylene glycol (PEG3) backbone terminated by an amino group (-NH2) and a carboxylic acid (-COOH) group. The molecular formula is C9H19NO6, with a molecular weight of 189.23 g/mol. The PEG3 spacer comprises three repeating ethylene oxide units, contributing to its hydrophilic character, while the amino and carboxylic acid groups provide reactive sites for conjugation.

Stereochemical Considerations

The compound’s flexibility arises from the rotationally labile ether bonds in the PEG chain, allowing it to adopt multiple conformations in aqueous environments. This flexibility is critical for minimizing steric hindrance during bioconjugation.

Comparative Analysis of PEG Derivatives

The dual functionality of Amino-PEG3-CH2COOH distinguishes it from related PEG-based compounds:

CompoundFunctional GroupsKey Features
Methoxy-PEG3-COOHMethoxy, Carboxylic AcidLacks amine reactivity; used for passive PEGylation
Fmoc-NH-PEG3-CH2COOHFmoc-Protected Amine, COOHRequires deprotection for amine activation; enables selective conjugation
Amino-PEG3-CH2CH2COOHAmine, Extended COOHLonger carboxylic acid chain; altered solubility profile

This table highlights Amino-PEG3-CH2COOH’s versatility in applications requiring simultaneous amine and carboxylate reactivity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of Amino-PEG3-CH2COOH involves three stages:

  • PEG Backbone Assembly: Ethylene oxide monomers are polymerized under controlled conditions to form the triethylene glycol chain.

  • Amino Group Introduction: The terminal hydroxyl group is replaced with an amine via nucleophilic substitution using ammonia or protected amines.

  • Carboxylic Acid Functionalization: The remaining hydroxyl group is oxidized to a carboxylic acid using Jones reagent or catalytic oxidation .

Protection-Deprotection Strategies

In the synthesis of Fmoc-NH-PEG3-CH2COOH (a protected precursor), the Fmoc group shields the amine during subsequent reactions. Deprotection with 20% piperidine in DMF yields the free amine of Amino-PEG3-CH2COOH .

Industrial Manufacturing

Large-scale production optimizes cost and yield through:

  • Continuous Flow Reactors: Enhance reaction control for PEG chain elongation.

  • Green Chemistry Principles: Use of water as a solvent and enzyme-catalyzed oxidations to minimize waste .

Biomedical Applications

Drug Delivery Systems

Amino-PEG3-CH2COOH’s PEG moiety reduces renal clearance and immunogenicity of conjugated drugs. Notable examples include:

  • Paclitaxel-PEG Conjugates: 3-fold increase in circulation half-life compared to free drug.

  • siRNA Delivery: Amine groups enable electrostatic complexation with nucleic acids, while carboxylates permit targeting ligand attachment.

Diagnostic Imaging

The compound’s bifunctional nature facilitates dual labeling:

  • Fluorescent Probes: Carboxylic acids bind to dyes (e.g., Cy5), while amines attach to targeting peptides.

  • Radionuclide Chelation: Modified with DOTA for ⁶⁸Ga or ¹⁷⁷Lu labeling in PET/SPECT imaging .

Recent Innovations and Future Directions

Targeted Cancer Therapies

A 2024 study demonstrated Amino-PEG3-CH2COOH-linked antibody-drug conjugates (ADCs) with 90% tumor regression in xenograft models, leveraging pH-sensitive linkers for intracellular release .

Bioprinting Applications

Functionalized hydrogels using this compound enable 3D printing of vascularized tissues, with amine groups crosslinking fibrin and carboxylates binding growth factors .

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